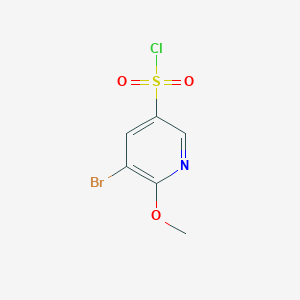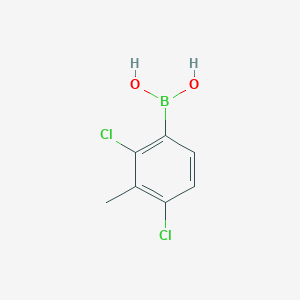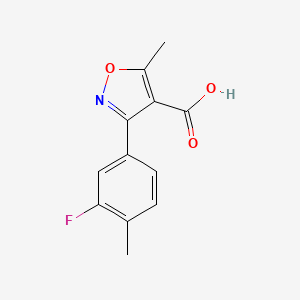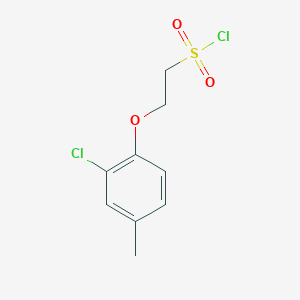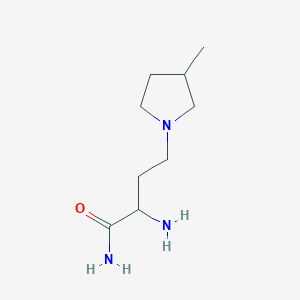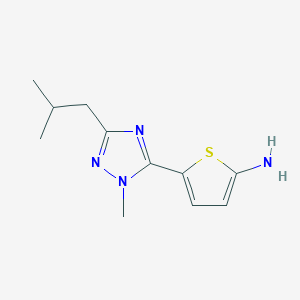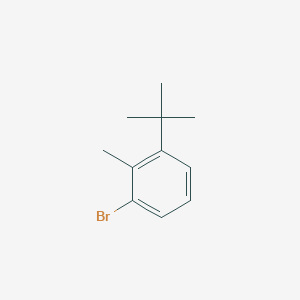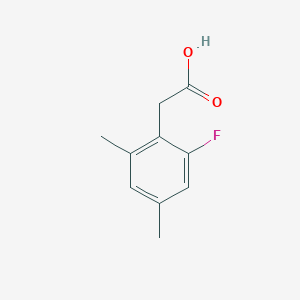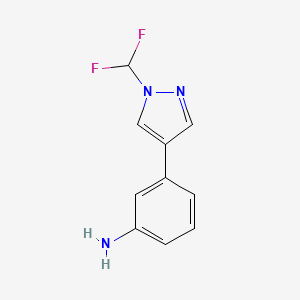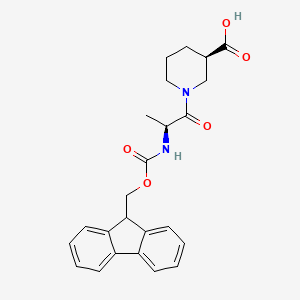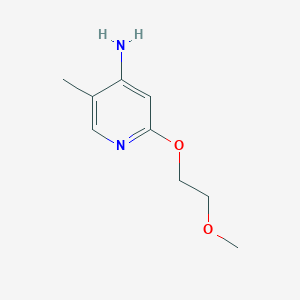
2-(2-Methoxyethoxy)-5-methyl-4-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyethoxy)-5-methylpyridin-4-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methoxyethoxy group and a methyl group attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(2-methoxyethoxy)-5-methylpyridin-4-amine typically involves the reaction of 5-methylpyridin-4-amine with 2-(2-methoxyethoxy)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield.
Chemical Reactions Analysis
2-(2-Methoxyethoxy)-5-methylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.
Scientific Research Applications
2-(2-Methoxyethoxy)-5-methylpyridin-4-amine is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethoxy)-5-methylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(2-Methoxyethoxy)-5-methylpyridin-4-amine can be compared with other similar compounds, such as:
2-(2-Methoxyethoxy)ethanol: This compound is a versatile solvent used in various chemical applications due to its ability to dissolve both polar and non-polar substances.
2-Methoxyethanol: Known for its use as a solvent and in the synthesis of organometallic compounds, it shares some structural similarities with 2-(2-methoxyethoxy)-5-methylpyridin-4-amine but differs in its specific applications and properties.
The uniqueness of 2-(2-methoxyethoxy)-5-methylpyridin-4-amine lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)-5-methylpyridin-4-amine |
InChI |
InChI=1S/C9H14N2O2/c1-7-6-11-9(5-8(7)10)13-4-3-12-2/h5-6H,3-4H2,1-2H3,(H2,10,11) |
InChI Key |
AVCPXNOUFXIYSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1N)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


